[5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl](6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl-yl)methanone is a complex organic compound that features both indole and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and isoquinoline precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methoxyethylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl-yl)methanone: shares structural similarities with other indole and isoquinoline derivatives.
[1-(2-methoxyethyl)-2-methylpyridinium chloride]: Another compound with a methoxyethyl group, but with different core structures.
Uniqueness
The uniqueness of 5-chloro-1-(2-methoxyethyl)-1H-indol-2-yl-yl)methanone lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H25ClN2O4 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
[5-chloro-1-(2-methoxyethyl)indol-2-yl]-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C23H25ClN2O4/c1-28-9-8-26-19-5-4-18(24)10-16(19)11-20(26)23(27)25-7-6-15-12-21(29-2)22(30-3)13-17(15)14-25/h4-5,10-13H,6-9,14H2,1-3H3 |
InChI Key |
WLIAKIOTDWHMRI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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